molecular formula C24H24FN3O4 B2577151 N-(3-fluorophenyl)-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamide CAS No. 898439-71-9

N-(3-fluorophenyl)-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamide

Cat. No.: B2577151
CAS No.: 898439-71-9
M. Wt: 437.471
InChI Key: XKAUUDQSSCANFB-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamide is a synthetic chemical reagent intended for research and development purposes in laboratory settings. This compound features a hybrid molecular structure combining acetamide, 4H-pyran-4-one, and phenylpiperazine pharmacophores, a design strategy often employed in medicinal chemistry to develop novel bioactive molecules . Compounds with similar structural motifs, particularly those incorporating the acetamide functional group linked to nitrogen-containing heterocycles like quinazolinones, have demonstrated significant potential in biomedical research as kinase inhibitors . Specifically, such structures are investigated for their role in disrupting critical cellular signaling pathways, including the cell cycle, and are explored as potential therapeutic agents for targeted diseases . The integration of the phenylpiperazine moiety is a common structural feature intended to enhance molecular interaction with biological targets and improve pharmacokinetic properties . Researchers are encouraged to utilize this compound for in vitro studies to further elucidate its specific mechanism of action and biological profile. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN3O4/c25-18-5-4-6-19(13-18)26-24(30)17-32-23-16-31-21(14-22(23)29)15-27-9-11-28(12-10-27)20-7-2-1-3-8-20/h1-8,13-14,16H,9-12,15,17H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKAUUDQSSCANFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=O)C(=CO2)OCC(=O)NC3=CC(=CC=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-fluorophenyl)-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a fluorophenyl group, a piperazine moiety, and a pyran derivative. This unique combination suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of piperazine have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study by Nam et al. (2018) highlighted that certain piperazine derivatives displayed potent anti-AChE activity, which is crucial in the context of neurodegenerative diseases like Alzheimer's disease .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Research indicates that similar acetamides possess antibacterial and antifungal properties. For example, Mannich bases derived from piperazine have been reported to exhibit antimicrobial effects against various pathogens . The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

The proposed mechanism of action for this compound involves interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity to target proteins, while the piperazine moiety could facilitate penetration into cellular membranes.

Case Studies and Research Findings

StudyCompoundActivityIC50 Value
Nam et al. (2018)Piperazine derivativesAnti-AChE1.2 μM
Eren et al. (2023)Pyrazole derivativesCOX-II inhibition0.011 μM
Alegaon et al. (2023)Various derivativesAnticancerIC50 1.33 - 17.5 μM

These studies illustrate the diverse biological activities associated with compounds similar to this compound, emphasizing its potential as a therapeutic agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyran/Pyridazine Cores

2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)-N-(propan-2-yl)acetamide
  • Core : Identical 4H-pyran scaffold.
  • Substituents : Replaces the 3-fluorophenyl group with an isopropyl acetamide.
  • Implications: The isopropyl group reduces aromatic interactions but may enhance solubility due to its nonpolar nature. This modification could alter target selectivity or pharmacokinetics .
2-[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]-N-(pyridin-2-yl)acetamide
  • Core : Pyridazine (a six-membered ring with two nitrogen atoms) instead of pyran.
  • Substituents : 4-fluorophenyl and pyridinyl groups.
  • Implications: Pyridazine’s electron-deficient core may influence binding to enzymes like phosphodiesterases or kinases.
N-(3-Chloro-4-fluorophenyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide
  • Core : Pyridazine.
  • Substituents : Chloro-fluoro-phenyl and dimethoxyphenyl groups.

Analogues with Fluorophenyl-Acetamide Motifs

2-(2,4-Dioxoquinazolin-1-yl)-N-[2-(3-fluorophenyl)ethyl]acetamide (ZINC08993868)
  • Core : Quinazoline dione.
  • Substituents : Ethyl-linked 3-fluorophenyl.
  • Implications : Quinazoline diones are associated with anticancer and antiviral activity. The ethyl spacer may improve conformational flexibility for target engagement .
N-(4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide
  • Core : Chromen-4-one fused with pyrazolopyrimidine.
  • Substituents : Dual fluorophenyl groups.
  • Implications: Chromenone scaffolds are prevalent in kinase inhibitors (e.g., PI3K/Akt). Dual fluorination may enhance blood-brain barrier penetration .

Key Physicochemical and Structural Comparisons

Compound Core Structure Molecular Weight Key Substituents Potential Targets
Target Compound 4H-pyran ~467.5 g/mol Phenylpiperazine, 3-fluorophenyl CNS receptors, kinases
N-(propan-2-yl) analogue 4H-pyran ~429.5 g/mol Phenylpiperazine, isopropyl Solubility-focused targets
Pyridazin-1-yl-N-(pyridin-2-yl) Pyridazine ~369.4 g/mol 4-fluorophenyl, pyridinyl Phosphodiesterases, kinases
ZINC08993868 Quinazoline dione ~355.3 g/mol 3-fluorophenyl ethyl Anticancer, antiviral targets
Chromenone-pyrazolopyrimidine Chromenone ~571.2 g/mol Dual fluorophenyl, pyrazolopyrimidine Kinases (e.g., PI3K)

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